methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate
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Overview
Description
Methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-b]pyrazine core, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[2,3-b]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: The propanoate ester group is introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(6-bromo-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate
- Methyl 3-(6-fluoro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate
- Methyl 3-(6-methyl-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate
Uniqueness
Methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the specific arrangement of atoms in the pyrido[2,3-b]pyrazine core contributes to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C11H12ClN3O3 |
---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate |
InChI |
InChI=1S/C11H12ClN3O3/c1-18-9(16)5-3-7-11(17)14-6-2-4-8(12)15-10(6)13-7/h2,4,7H,3,5H2,1H3,(H,13,15)(H,14,17) |
InChI Key |
ICFZETOOUNWSOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1C(=O)NC2=C(N1)N=C(C=C2)Cl |
Origin of Product |
United States |
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